3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride 3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride Aminooxy-PEG8-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 2055013-68-6
VCID: VC0518547
InChI: InChI=1S/C19H39NO11.ClH/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22;/h1-18,20H2,(H,21,22);1H
SMILES: C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O.Cl
Molecular Formula: C19H39NO11
Molecular Weight: 457.52

3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride

CAS No.: 2055013-68-6

Cat. No.: VC0518547

Molecular Formula: C19H39NO11

Molecular Weight: 457.52

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride - 2055013-68-6

Specification

Description Aminooxy-PEG8-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
CAS No. 2055013-68-6
Molecular Formula C19H39NO11
Molecular Weight 457.52
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Standard InChI InChI=1S/C19H39NO11.ClH/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22;/h1-18,20H2,(H,21,22);1H
Standard InChI Key JLSWXOZSYBQIRJ-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O.Cl
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator